REACTION_CXSMILES
|
Cl[C:2]1[CH2:6][CH2:5][CH2:4][C:3]=1[CH:7]=O.[CH2:9]([O:11][C:12](=[O:22])[CH2:13][NH:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH3:10]>C1(C)C=CC=CC=1>[CH2:15]([N:14]1[C:13]([C:12]([O:11][CH2:9][CH3:10])=[O:22])=[CH:7][C:3]2[CH2:4][CH2:5][CH2:6][C:2]1=2)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1
|
Name
|
|
Quantity
|
46.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CCC1)C=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
138 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CNCC1=CC=CC=C1)=O
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Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
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CUSTOM
|
Details
|
stirred with active charcoal
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture is refluxed for one hour
|
Duration
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1 h
|
Type
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CUSTOM
|
Details
|
being separated off via a water separator
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
any precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off with suction
|
Type
|
WASH
|
Details
|
the toluene solution is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
600 ml of 2N hydrochloric acid are added
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted 3x with petroleum ether
|
Type
|
WASH
|
Details
|
The petroleum ether phase is washed with 2×175 ml of ethanol/2N hydrochloric acid 1:2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with 100 ml of saturated NaHCO3 solution, the organic phase is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered with suction
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated in vacuo
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C2=C(C=C1C(=O)OCC)CCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |